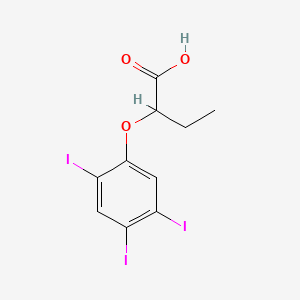
2-(2,4,5-Triiodophenoxy)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,5-Triiodophenoxy)butyric acid: is an organic compound characterized by the presence of three iodine atoms attached to a phenoxy group, which is further connected to a butyric acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Triiodophenoxy)butyric acid typically involves the iodination of a phenoxybutyric acid precursor. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 2, 4, and 5 positions on the phenoxy ring.
Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,4,5-Triiodophenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Azides or nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2,4,5-Triiodophenoxy)butyric acid is used as a precursor in the synthesis of various iodinated organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical reagents.
Biology: In biological research, the compound is studied for its potential as a radiolabeled tracer due to the presence of iodine atoms. It can be used in imaging techniques such as positron emission tomography (PET) to track biological processes in vivo.
Medicine: The compound’s iodine content makes it a candidate for use in radiopharmaceuticals. It can be incorporated into diagnostic agents for thyroid imaging and other medical applications where iodine’s radiographic properties are beneficial.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other high-performance products.
Wirkmechanismus
The mechanism of action of 2-(2,4,5-Triiodophenoxy)butyric acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which influences its binding affinity to biological molecules. Additionally, the phenoxy and butyric acid moieties contribute to the compound’s overall reactivity and interactions with enzymes and receptors.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may bind to specific receptors, modulating signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trichlorophenoxyacetic acid: A chlorinated analog used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features but different halogen atoms.
Uniqueness: 2-(2,4,5-Triiodophenoxy)butyric acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chlorinated counterparts. The iodine atoms enhance the compound’s radiographic properties, making it suitable for applications in medical imaging and radiopharmaceuticals.
Eigenschaften
CAS-Nummer |
90842-73-2 |
|---|---|
Molekularformel |
C10H9I3O3 |
Molekulargewicht |
557.89 g/mol |
IUPAC-Name |
2-(2,4,5-triiodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H9I3O3/c1-2-8(10(14)15)16-9-4-6(12)5(11)3-7(9)13/h3-4,8H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
CBIKABIUCPBNCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)OC1=CC(=C(C=C1I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















